Cas no 226409-58-1 ((N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide)

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide 化学的及び物理的性質
名前と識別子
-
- Phosphonium,[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]tris(2,4,6-trimethoxyphenyl)-,bromide (1:1)
- Phosphonium,[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]tris(2,4,6-trimethoxyphenyl)-,bromid...
- (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphoniumBromide
- [2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium,bromide
- TMPP-Ac-OSu
- (N-Succinimidyloxycarbonyl-methyl)tris(2 pound not4 pound not6-trimethoxyphenyl)phosphoniumBromide
- AKOS030241837
- (N-Succinimidyloxycarbonylme.)tris(trime
- DTXSID00583500
- SCHEMBL4288808
- {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide
- (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
- (2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide
- J-014794
- (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, for protein sequence analysis (by MALDI-MS), >=98.5%
- (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide
- FT-0674718
- [2-(2, 5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2, 4, 6-trimethoxyphenyl)phosphanium;bromide
- 226409-58-1
- [2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide
- CS-0450110
- {2-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl}[tris(2,4,6-trimethoxyphenyl)]phosphonium bromide
- DB-249551
-
- MDL: MFCD03095505
- インチ: InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1
- InChIKey: YKMSQZIYVKTUHI-UHFFFAOYSA-M
- ほほえんだ: COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-]
計算された属性
- せいみつぶんしりょう: 767.13400
- どういたいしつりょう: 767.13424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 49
- 回転可能化学結合数: 16
- 複雑さ: 936
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 147Ų
じっけんとくせい
- ゆうかいてん: 199-205 °C (dec.)
- ようかいど: Chloroform (Slightly), Methanol (Slightly)
- PSA: 160.34000
- LogP: -0.39300
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 福カードFコード:10-21
- ちょぞうじょうけん:−20°C
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide 税関データ
- 税関コード:29251900
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-208057B-500mg |
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |
226409-58-1 | 500mg |
¥10176.00 | 2023-09-05 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027516-50mg |
0,98% |
226409-58-1 | 98% | 50mg |
¥2040 | 2024-05-24 | |
TRC | S691275-100mg |
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide |
226409-58-1 | 100mg |
$ 221.00 | 2023-09-06 | ||
TRC | S691275-500mg |
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide |
226409-58-1 | 500mg |
$1047.00 | 2023-05-17 | ||
BAI LING WEI Technology Co., Ltd. | 618948-25MG |
(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, 96%, for protein sequence analysis (by MALDI-MS) |
226409-58-1 | 96% | 25MG |
¥ 855 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208057B-500 mg |
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |
226409-58-1 | 500MG |
¥10,176.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208057-100 mg |
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |
226409-58-1 | 100MG |
¥2,557.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208057A-250 mg |
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |
226409-58-1 | 250MG |
¥5,265.00 | 2023-07-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 29208-50MG |
226409-58-1 | 50MG |
¥3197.47 | 2023-01-16 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-208057A-250mg |
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide, |
226409-58-1 | 250mg |
¥5265.00 | 2023-09-05 |
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromideに関する追加情報
Introduction to (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (CAS No. 226409-58-1)
The compound (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide, with the CAS number 226409-58-1, is a specialized phosphonium salt that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound is particularly valued for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structural features, which include a succinimidyl group and multiple 2,4,6-trimethoxyphenyl substituents, make it a versatile tool for chemists working on the development of novel compounds.
In recent years, the demand for high-quality intermediates in pharmaceutical synthesis has increased exponentially, driven by the need for more efficient and selective synthetic routes. The (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide has emerged as a critical component in this landscape due to its ability to facilitate the introduction of carboxylic acid functionalities into molecules in a highly controlled manner. This property is particularly useful in the synthesis of peptidomimetics and other complex biomolecules where precise functionalization is paramount.
The structural integrity of this compound is further enhanced by its bromide counterion, which provides stability and reactivity suitable for a wide range of chemical transformations. The 2,4,6-trimethoxyphenyl groups not only contribute to the overall stability of the molecule but also influence its electronic properties, making it an attractive candidate for use in catalytic systems. These features have been leveraged in several cutting-edge research projects aimed at developing new catalytic methods for constructing complex organic frameworks.
One of the most notable applications of (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide is in the field of peptide coupling reactions. The succinimidyl group serves as an activated derivative of carbodiimide, enabling efficient coupling of amino acids or other nucleophilic substrates. This has been particularly useful in the synthesis of therapeutic peptides that require high purity and yield. Recent studies have demonstrated its efficacy in the preparation of peptide-based drugs that are being investigated for their potential in treating various diseases, including neurodegenerative disorders and cancer.
The compound's utility extends beyond peptide synthesis into the realm of drug discovery. Researchers have utilized it as a building block for constructing novel heterocyclic compounds that exhibit promising biological activities. For instance, derivatives of this phosphonium salt have been explored as inhibitors of enzymes involved in inflammatory pathways. The ability to introduce diverse functional groups while maintaining structural stability makes it an invaluable asset in medicinal chemistry libraries.
The synthetic methodologies involving (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide have been refined over time to achieve higher efficiencies and yields. Advances in reaction optimization techniques have enabled chemists to perform these transformations under milder conditions with reduced byproduct formation. This has not only improved the sustainability of these processes but also made them more accessible to researchers with varying levels of expertise.
In addition to its pharmaceutical applications, this compound has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The 2,4,6-trimethoxyphenyl groups contribute to electron delocalization within the molecule, which can enhance charge transport properties. Ongoing research is exploring ways to incorporate this phosphonium salt into novel materials that could revolutionize the field of organic electronics.
The future prospects for (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide are vast and multifaceted. As synthetic chemistry continues to evolve, new applications and innovations are likely to emerge. The compound's versatility and stability make it a cornerstone in modern chemical research, with potential implications across multiple disciplines including medicinal chemistry, materials science, and catalysis.
In conclusion, the significance of (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (CAS No. 226409-58-1) cannot be overstated. Its role as a key intermediate in organic synthesis has opened up new avenues for drug discovery and material development. With ongoing research efforts aimed at uncovering its full potential, this compound is poised to remain a vital component in the chemist's toolkit for years to come.
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